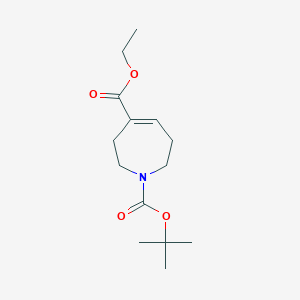
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
概要
説明
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in various domains, including medicinal chemistry. The paper titled "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes" describes the synthesis of a series of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent. This method involves the formation of a complex from the reagent and the substrate, leading to the introduction of the formyl group into the pyrazole ring. The synthesized compounds were confirmed by elemental analysis and NMR spectroscopy.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and crystallography. In the study "Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative" , a novel pyrazole derivative was synthesized and its structure was confirmed using single-crystal X-ray diffraction. The crystal structure was found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions. Additionally, theoretical calculations such as DFT were employed to compare with the experimental data, providing a comprehensive understanding of the molecular structure.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of different functional groups. The paper "Oxidation of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde under phase-transfer catalysis" explores the chemoselective oxidation of the formyl group in the presence of a hydroxymethyl moiety. The study emphasizes the importance of selecting appropriate protecting groups that do not interact with other reactive centers or reagents, which is crucial for the successful modification of the molecule without undesired side reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and the substituents present on the pyrazole ring. These properties are essential for understanding the behavior of these compounds in different environments and their potential applications. The papers provided do not explicitly discuss the physical and chemical properties of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, but such properties can typically be inferred from spectroscopic data and reactivity studies .
科学的研究の応用
Synthesis and Characterization
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been a subject of interest in synthetic chemistry. Attaryan et al. (2008) focused on the synthesis of this compound, highlighting its significance in chemical research and potential applications in various fields (Attaryan et al., 2008). Additionally, studies like those conducted by Klyba et al. (2011) have explored the mass spectrometric properties of derivatives of this compound, shedding light on its fragmentation pathways under electron impact and chemical ionization (Klyba et al., 2011).
Formylation Studies
The compound has been utilized in studies investigating formylation processes. For example, Attaryan et al. (2006) examined the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of 4-formyl derivatives (Attaryan et al., 2006). This research contributes to the understanding of functional group transformations in pyrazole derivatives.
Chemical Studies in Polyaddition and Oxidation
Studies like those by Maślińska-Solich et al. (1995) and Rstakyan et al. (2014) explore the compound's role in broader chemical reactions. Maślińska-Solich et al. examined its use in polyaddition reactions involving metal complexes, while Rstakyan et al. focused on its selective oxidation under phase-transfer catalysis (Maślińska-Solich et al., 1995; Rstakyan et al., 2014). These studies contribute to the expanding knowledge of chemical reactions and synthesis techniques involving pyrazole derivatives.
Application in the Synthesis of Heterocycles and Chalcones
Further research by Asiri et al. (2011) and Thakrar et al. (2012) demonstrates the compound's utility in synthesizing novel heterocyclic structures and chalcones (Asiri et al., 2011; Thakrar et al., 2012). These studies highlight the compound's versatility in organic synthesis, particularly in creating compounds with potential applications in various fields, including medicinal chemistry.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-8(5-12)7(2)10(9-6)3-4-11/h5,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKILWHHZYRBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1099772-09-4 | |
| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





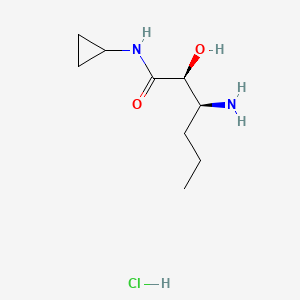

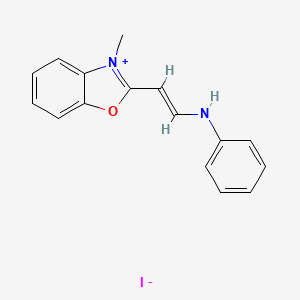

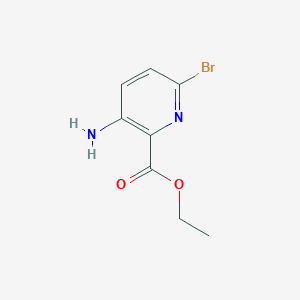
![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)
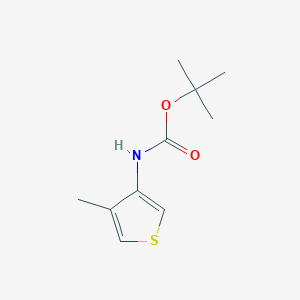
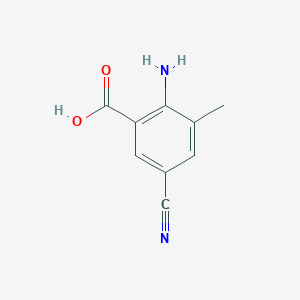
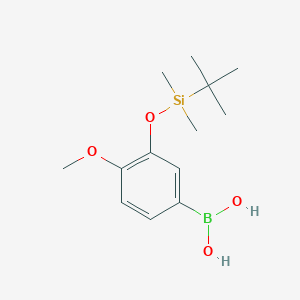
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

